Corynanthean-Alkaloide
Corynanthean-type alkaloids are a specific class of naturally occurring organic compounds belonging to the indole-alkaloid family. These alkaloids are primarily isolated from various plants, including species within the genus *Corynanthus* and related genera. Structurally, corynanthean alkaloids feature a distinctive indole ring system fused with an aromatic ring, often characterized by a hydroxylation pattern that distinguishes them from other indole alkaloids.
These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Their structural complexity makes them valuable targets for medicinal chemistry studies aimed at developing new pharmaceuticals. Additionally, corynanthean-type alkaloids have garnered attention due to their potential as lead structures in the design of novel therapeutic agents.
The extraction and purification processes of these compounds are intricate, requiring specialized techniques such as column chromatography and HPLC (High-Performance Liquid Chromatography) for isolation and analysis. Research into corynanthean-type alkaloids continues to explore their diverse applications in pharmacology and natural product chemistry.

Struktur | Chemischer Name | CAS | MF |
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17alpha-Hydroxyyohimban-16alpha-carboxylic acid | 875845-00-4 | C20H24N2O3 |
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Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate | 1211543-01-9 | C32H36N2O9 |
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(+)-dihydrocorynantheine | 4684-43-9 | C22H28N2O3 |
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Reserpinic Acid Hydrochloride | 1910-70-9 | C22H28N2O5.HCl |
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Yohimbic acid hydrate | 207801-27-2 | C20H26N2O4 |
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Speciogynine | 4697-67-0 | C23H30N2O4 |
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(-)-Corynantheidine | 23407-35-4 | C22H28N2O3 |
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(3β,16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester | 14509-92-3 | C23H30N2O4 |
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Sitsirikine | 1245-00-7 | C21H26N2O3 |
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Hirsuteine | 35467-43-7 | C22H26N2O3 |
Verwandte Literatur
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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4. Back matter
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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